molecular formula C20H12Cl2N2O4 B2652856 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide CAS No. 289504-15-0

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide

Cat. No.: B2652856
CAS No.: 289504-15-0
M. Wt: 415.23
InChI Key: ONXLXFCOHBXXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a benzamide core substituted with a 4-nitro group and an aromatic ring bearing two chlorine atoms: one at the 4-position and a 2-chlorobenzoyl moiety at the 2-position. Its molecular formula is C₂₀H₁₂Cl₂N₂O₃ (calculated from and related analogs).

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O4/c21-13-7-10-18(16(11-13)19(25)15-3-1-2-4-17(15)22)23-20(26)12-5-8-14(9-6-12)24(27)28/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXLXFCOHBXXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 4-chloro-2-nitroaniline with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Ammonia (NH3), sodium methoxide (NaOCH3), thiourea.

Major Products Formed

    Oxidation: Formation of amines or hydroxylamines.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted benzamides or benzoyl derivatives.

Scientific Research Applications

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups can also participate in electrophilic substitution reactions, further contributing to the compound’s activity.

Comparison with Similar Compounds

Key Characteristics :

  • Steric effects : The 2-chlorobenzoyl group introduces steric hindrance, affecting molecular conformation and intermolecular interactions.

Structural Analogues with Halogen and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Notable Properties/Applications Evidence Source
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide C₂₀H₁₂Cl₂N₂O₃ 4-Nitro, 2-chlorobenzoyl, 4-Cl Potential herbicidal/antimicrobial activity
N-[4-Chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide C₁₇H₁₆ClN₃O₄ 4-Nitro, 4-morpholinyl, 4-Cl Enhanced solubility due to morpholine ring
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide C₂₁H₁₄ClN₃O₃S 4-Nitro, benzothiazole, 2-Cl Possible kinase inhibition (STK074840)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide C₁₄H₈ClF₃N₂O₃ 4-Nitro, 2-Cl, 5-CF₃ High lipophilicity (CID: 3120796)
4-chloro-3-nitro-N-[2-(phenylcarbamoyl)phenyl]benzamide C₂₀H₁₄ClN₃O₄ 3-Nitro, phenylcarbamoyl, 4-Cl Additional H-bonding sites

Impact of Substituents on Physicochemical Properties

  • Nitro Group Position :
    • Para-nitro (target compound) vs. meta-nitro (): Para-nitro enhances electron withdrawal, stabilizing negative charges in intermediates, which may improve herbicidal activity .
  • Halogen Effects: Dichloro substitution (target compound) vs. CF₃ vs. Cl (): Trifluoromethyl groups increase metabolic stability and lipophilicity, favoring pharmacokinetics in drug design .

Crystallographic and Structural Insights

  • Asymmetric Units : highlights that analogs like 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) exhibit two molecules per asymmetric unit, influenced by nitro and halogen interactions. The target compound’s dichloro groups may lead to distinct packing motifs .
  • Validation : Tools like SHELXL () are critical for resolving complex structures with multiple substituents, ensuring accurate bond lengths and angles .

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Molecular Structure:
The molecular formula of this compound is C15_{15}H12_{12}Cl2_{2}N2_{2}O3_{3}, with a molecular weight of approximately 353.17 g/mol. The compound features multiple functional groups, including chloro and nitro substituents, which contribute to its reactivity and biological activity.

Synthesis:
The synthesis typically involves the acylation of 4-chloro-2-nitroaniline with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Nitro Group Reduction: The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Electrophilic Substitution: The chloro groups can participate in electrophilic substitution reactions, enhancing the compound's reactivity and interaction with biological targets.

Case Studies

  • Antimicrobial Activity: A recent study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests. The compound demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .
  • Anti-inflammatory Studies: In vitro experiments revealed that this compound significantly reduced the production of inflammatory markers in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a possible mechanism involving the inhibition of NF-kB signaling pathways .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamideContains bromo groupDifferent reactivity profile due to bromine substitution
N-[3-Chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamideContains trifluoromethylOffers different electronic properties affecting reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves coupling 4-chloro-2-(2-chlorobenzoyl)aniline with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) under reflux. Key parameters include:

  • Temperature : Maintaining 0–5°C during reagent addition to minimize side reactions.
  • Solvent Choice : Dichloromethane ensures solubility of both aromatic amines and acyl chlorides.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol) yields >85% purity .
    • Data Table :
Reagent Ratio (Amine:Acyl Chloride)SolventTemperature (°C)Yield (%)
1:1.2DCM0–578
1:1.5THF2565

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., nitro group at C4 of benzamide, chlorobenzoyl at C2). Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 414.0425 for C20_{20}H13_{13}Cl2_2N2_2O4_4) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How does the substitution pattern on the benzamide core influence enzyme inhibition efficacy, particularly in anticancer applications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare inhibitory activity (IC50_{50}) against kinases (e.g., EGFR, VEGFR) using:
  • In vitro assays : Fluorescence polarization (FP) or ADP-Glo™ kinase assays.
  • Structural Analysis : Molecular docking (e.g., AutoDock Vina) to predict binding interactions. The 4-nitro group enhances electron-withdrawing effects, stabilizing π-π stacking with kinase active sites .
  • Data Table :
DerivativeTarget KinaseIC50_{50} (nM)
4-NitrobenzamideEGFR12.5 ± 1.2
3-MethoxybenzamideEGFR45.3 ± 3.8

Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Use identical cell lines (e.g., MCF-7 for breast cancer) and culture media to minimize variability.
  • Dose-Response Curves : Validate activity across a range of concentrations (1 nM–100 µM) to confirm reproducibility.
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects that may explain discrepancies .

Experimental Design Considerations

Q. How can researchers optimize reaction conditions for selective reduction of the nitro group to an amine without affecting other functional groups?

  • Methodological Answer :

  • Catalytic Hydrogenation : Use H2_2 gas (1–3 atm) with 10% Pd/C in ethanol at 50°C. Monitor by TLC to halt reaction at the amine stage.
  • Chemoselective Reagents : SnCl2_2/HCl selectively reduces nitro to amine while preserving chlorobenzoyl groups .

Q. What computational tools are recommended for predicting the compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate parameters like LogP (2.8), aqueous solubility (-4.2 LogS), and cytochrome P450 inhibition.
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability: 72%) based on structural alerts (e.g., nitro groups) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility Testing : Use shake-flask method with HPLC quantification. For example:
SolventSolubility (mg/mL)
Water0.05
DMSO25.8
  • Co-Solvency Systems : Test combinations like PBS with 10% DMSO for in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.